(2S,6S)-6-methylpiperidine-2-carboxylic acid
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Overview
Description
(2S,6S)-6-methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of the methyl group at the 6th position and the carboxylic acid group at the 2nd position in the (2S,6S) configuration makes it a unique molecule with specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-methylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the asymmetric hydrogenation of dehydroamino acid derivatives using rhodium catalysts with chiral ligands such as DuPHOS has been reported to produce the desired compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-6-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
(2S,6S)-6-methylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (2S,6S)-6-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. For example, it may influence neurotransmitter pathways or enzyme activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-6-methylpiperidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
(2S,6S)-6-hydroxynorketamine: A structurally similar compound with notable biological activity.
meso-diaminopimelic acid: Another compound with a piperidine ring and similar functional groups.
Uniqueness
(2S,6S)-6-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,6S)-6-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
IHLDCUQUFBWSJU-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](N1)C(=O)O |
Canonical SMILES |
CC1CCCC(N1)C(=O)O |
Origin of Product |
United States |
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